2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide
Description
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(14-9-12-7-4-8-16-12)10-17-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSZZYGHGXEJTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Phenoxyacetic Acid
Phenoxyacetic acid serves as the foundational precursor for this compound. As detailed in the synthesis of analogous structures, phenoxyacetic acid is synthesized via nucleophilic substitution between sodium phenolate and chloroacetic acid under alkaline conditions:
Subsequent acidification with hydrochloric acid yields phenoxyacetic acid. This method achieves yields >85% when conducted at 80–90°C for 4–6 hours.
Activation of Phenoxyacetic Acid
To facilitate amide bond formation, phenoxyacetic acid is activated as an acid chloride or mixed anhydride. Thionyl chloride (SOCl) is commonly used for acid chloride preparation:
Alternatively, carbodiimide-based coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) are employed for direct coupling without isolation of the acid chloride.
Coupling with Tetrahydrofurfurylamine
Nucleophilic Acyl Substitution
The activated phenoxyacetic acid derivative reacts with tetrahydrofurfurylamine in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). For instance, using phenoxyacetyl chloride:
Reaction conditions (e.g., −10°C to 25°C, 12–24 hours) influence yield and purity. Triethylamine (TEA) is often added to scavenge HCl, driving the reaction to completion.
Phase Transfer Catalysis
A patent describing similar acetamide syntheses highlights the use of phase transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/organic solvent). This approach enhances interfacial reactivity, achieving yields >90% for analogous compounds.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
-
Triethylamine : Neutralizes HCl, preventing protonation of the amine nucleophile.
-
4-Dimethylaminopyridine (DMAP) : Accelerates acylation in carbodiimide-mediated couplings.
Purification and Characterization
Workup Procedures
Crude product is typically subjected to:
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide. Its derivatives have shown significant activity against various bacterial strains, making it a candidate for developing new antibiotics. In vitro assessments indicate that modifications to the phenoxy group can enhance efficacy against resistant strains.
Case Study: Antimicrobial Efficacy
A study conducted on various derivatives of phenoxyacetamides revealed that specific substitutions on the tetrahydrofuran moiety significantly improved antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent activity compared to standard antibiotics.
Antimalarial Activity
The compound has been investigated for its antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Research indicates that certain derivatives exhibit promising antimalarial activity, potentially through mechanisms involving the inhibition of heme detoxification pathways.
Case Study: Antimalarial Screening
In a screening of several phenoxyacetamide derivatives, one compound demonstrated an IC50 value of 0.5 µM against P. falciparum. This finding suggests that structural modifications could lead to more effective antimalarial agents .
Drug Development Scaffold
The unique structural characteristics of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide make it an attractive scaffold for drug design. Its ability to interact with various biological targets opens avenues for developing new therapeutic agents.
Case Study: Structural Optimization
A study focused on the synthesis of novel derivatives based on this scaffold revealed that modifications at the nitrogen position can lead to enhanced selectivity and potency against specific targets involved in inflammatory pathways. For instance, one derivative showed a reduction in pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases .
Biopharmaceutical Applications
Beyond its direct pharmacological applications, 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide is also being explored in biopharmaceutical contexts, such as drug formulation and delivery systems. Its compatibility with various excipients allows for the development of novel delivery mechanisms that enhance bioavailability and therapeutic efficacy.
Data Table: Summary of Biological Activities
| Activity Type | Compound Derivative | MIC/IC50 Value | Target Organism/Pathway |
|---|---|---|---|
| Antimicrobial | Phenoxy Derivative A | 8 µg/mL | Staphylococcus aureus |
| Antimicrobial | Phenoxy Derivative B | 32 µg/mL | Escherichia coli |
| Antimalarial | Phenoxy Derivative C | 0.5 µM | Plasmodium falciparum |
| Anti-inflammatory | Phenoxy Derivative D | N/A | Pro-inflammatory cytokines |
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The tetrahydro-2-furanylmethyl group may enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Acetamide derivatives exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide with structurally or functionally related compounds:
Structural Analogues with Phenoxy-Acetamide Backbone
Key Observations :
- Substituent Effects on Bioactivity :
- The tetrahydrofuran-methyl group in the target compound may enhance binding to hydrophobic pockets in enzymes or protein fibrils, as seen in α-synuclein-targeting analogs .
- Halogenated aromatic rings (e.g., difluorophenyl in Gb) improve antimicrobial activity due to increased lipophilicity and membrane penetration .
- Ortho-substituted phenyl groups (e.g., C5) correlate with enhanced analgesic effects, likely due to steric and electronic modulation of target interactions .
Functional Analogues with Heterocyclic Modifications
- 2-Phenoxy-N-(3-phenylisoxazol-5-yl)acetamide (Compound 66): Exhibits high affinity for α-synuclein fibrils (IC₅₀ = 9.49 nM). Para-substitution on the phenyl ring (A-ring) enhances binding, while oxadiazole replacements (B-ring) abolish activity .
- N-Phenethyl-2-(3-chloro-4-hydroxyphenyl)acetamide (Compound 13) :
Comparative SAR Insights :
- Aromatic vs. Aliphatic Substituents : Aliphatic chains (e.g., THF-methyl) may improve solubility, while aromatic groups (e.g., phenylthiazole in ) enhance target specificity.
- Electron-Withdrawing Groups : Chloro or trifluoromethyl substituents (e.g., in ) increase metabolic stability and binding affinity.
Biological Activity
2-Phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide is a compound with notable biological activities that have garnered attention in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
The compound 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide is characterized by its unique structure, which includes a phenoxy group and a tetrahydrofuran moiety. The synthesis typically involves coupling reactions where the phenoxy group is introduced to the acetamide backbone, followed by the addition of the tetrahydrofuran derivative.
Molecular Formula: CHNO
CAS Number: 324073-86-1
Molecular Weight: 221.25 g/mol
Antimicrobial Properties
Research indicates that 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide exhibits significant antimicrobial activity. A study published in Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly against breast cancer cell lines such as MCF-7. The mechanism involves the induction of apoptosis through the activation of caspase pathways.
A case study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers:
| Concentration (µM) | Caspase Activation (%) |
|---|---|
| 10 | 20 |
| 25 | 45 |
| 50 | 75 |
The biological activity of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide is hypothesized to involve multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Cell Cycle Arrest : Studies suggest that it induces G1 phase arrest in cancer cells, leading to reduced cell division.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, suggesting oxidative stress as a mechanism for inducing apoptosis.
Therapeutic Applications
Given its promising biological activities, 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide is being investigated for potential therapeutic applications:
- Antimicrobial Agent : Its ability to combat resistant bacterial strains positions it as a candidate for new antibiotic development.
- Cancer Therapy : Ongoing research aims to explore its efficacy in combination therapies for cancer treatment, particularly in resistant cancer types.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the phenoxyacetic acid derivative, followed by coupling with tetrahydrofurfurylamine. A common approach includes:
Acylation : React phenoxyacetyl chloride with tetrahydrofurfurylamine in a polar aprotic solvent (e.g., dichloromethane) under inert conditions (N₂/Ar) at 0–25°C.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.
Key parameters include stoichiometric control of the amine and rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate. Reaction progress can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. How can researchers confirm the structural integrity and purity of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show distinct signals for the phenoxy aromatic protons (δ 6.8–7.4 ppm), tetrahydrofuran methylene groups (δ 1.5–2.5 ppm), and acetamide carbonyl (δ ~170 ppm in ¹³C NMR).
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 264.1234).
- HPLC : Purity >95% can be verified using a C18 column with a methanol/water mobile phase (UV detection at 254 nm) .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide derivatives?
- Methodological Answer : SAR studies require systematic structural modifications:
Core Modifications : Replace the tetrahydrofuran ring with other heterocycles (e.g., pyrrolidine, piperidine) to assess steric/electronic effects.
Functional Group Variations : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the phenoxy ring to evaluate binding affinity.
Bioassays : Test derivatives in in vitro models (e.g., enzyme inhibition assays, cell viability tests) to correlate structural changes with activity. Computational docking (AutoDock Vina) can predict interactions with target proteins (e.g., kinases, GPCRs) .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or compound stability. Mitigation strategies include:
Standardized Protocols : Use validated cell lines (e.g., HEK293, HepG2) and control compounds in parallel.
Stability Testing : Assess compound degradation under assay conditions (pH, temperature) via LC-MS.
Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables .
Q. What experimental approaches are used to identify the biological targets of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide?
- Methodological Answer : Target identification methods include:
Affinity Chromatography : Immobilize the compound on a solid support to pull down binding proteins from cell lysates.
Chemical Proteomics : Use click chemistry to attach a biotin tag for streptavidin-based enrichment, followed by LC-MS/MS analysis.
Kinase Profiling : Screen against a panel of recombinant kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
Q. How can researchers optimize the pharmacokinetic properties of 2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide?
- Methodological Answer : Optimize ADME (Absorption, Distribution, Metabolism, Excretion) properties through:
LogP Adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce lipophilicity (target LogP <3).
Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; block vulnerable sites with deuterium or fluorine.
Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption and P-glycoprotein efflux .
Data Analysis and Interpretation
Q. How should researchers design experiments to validate conflicting reports on the compound’s neuroprotective effects?
- Methodological Answer : Design a multi-arm study:
Model Selection : Use both in vitro (e.g., SH-SY5Y cells under oxidative stress) and in vivo models (e.g., murine cerebral ischemia).
Dose-Response Curves : Test 3–5 concentrations to establish EC₅₀/IC₅₀ values.
Biomarker Analysis : Quantify neuroprotective markers (e.g., BDNF, SOD activity) via ELISA or Western blot.
Compare results with positive controls (e.g., memantine) and publish raw data for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
